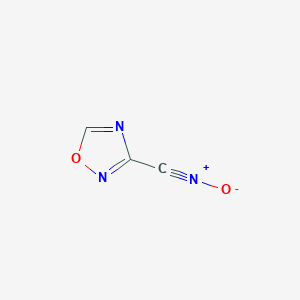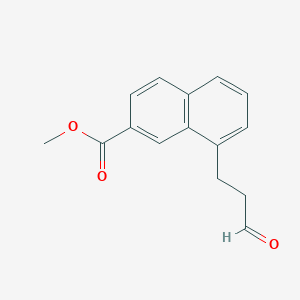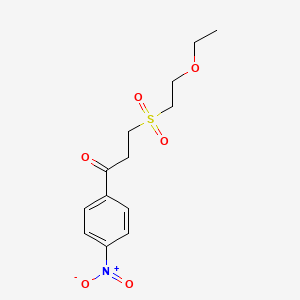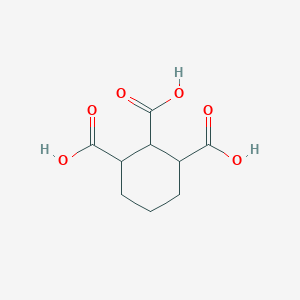
Plutonium;tetrachloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Plutonium tetrachloride is a chemical compound consisting of one plutonium atom and four chlorine atoms, with the chemical formula PuCl₄. It is a significant compound in the field of nuclear chemistry due to its unique properties and applications. Plutonium tetrachloride is typically encountered in research settings and is known for its role in various chemical reactions and processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Plutonium tetrachloride can be synthesized through the chlorination of plutonium dioxide (PuO₂) using phosgene (COCl₂) or carbon tetrachloride (CCl₄) as chlorinating agents. The reaction typically occurs at elevated temperatures in a controlled environment to ensure the complete conversion of plutonium dioxide to plutonium tetrachloride .
Industrial Production Methods: In an industrial setting, the production of plutonium tetrachloride involves the use of high-temperature reactors where plutonium dioxide is exposed to chlorinating agents. The process requires careful handling and containment due to the radioactive nature of plutonium and the corrosive properties of the chlorinating agents .
Analyse Chemischer Reaktionen
Types of Reactions: Plutonium tetrachloride undergoes various chemical reactions, including:
Oxidation: Plutonium tetrachloride can be oxidized to form higher oxidation state compounds such as plutonium hexachloride (PuCl₆).
Reduction: It can be reduced to lower oxidation state compounds, such as plutonium trichloride (PuCl₃), using reducing agents like calcium or lithium.
Substitution: Plutonium tetrachloride can participate in substitution reactions where chlorine atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Chlorine gas (Cl₂) or other oxidizing agents.
Reduction: Calcium (Ca) or lithium (Li) at high temperatures.
Substitution: Various ligands in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Plutonium hexachloride (PuCl₆).
Reduction: Plutonium trichloride (PuCl₃).
Substitution: Various plutonium-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Plutonium tetrachloride has several scientific research applications, including:
Chemistry: Used in the study of actinide chemistry and the synthesis of new plutonium compounds.
Biology: Research on the biological effects of plutonium compounds and their interactions with biological molecules.
Medicine: Investigations into the potential use of plutonium compounds in targeted radiotherapy.
Industry: Utilized in the production of nuclear fuels and the recycling of plutonium from spent nuclear fuel .
Wirkmechanismus
The mechanism of action of plutonium tetrachloride involves its ability to form complexes with various ligands and its participation in redox reactions. The compound can interact with molecular targets such as proteins and nucleic acids, leading to changes in their structure and function. The pathways involved include the formation of coordination complexes and the transfer of electrons during redox reactions .
Vergleich Mit ähnlichen Verbindungen
Plutonium Trichloride (PuCl₃): Similar in structure but with one less chlorine atom.
Plutonium Hexachloride (PuCl₆): Contains two additional chlorine atoms compared to plutonium tetrachloride.
Plutonium Tetrafluoride (PuF₄): Similar in structure but with fluorine atoms instead of chlorine .
Uniqueness: Plutonium tetrachloride is unique due to its specific oxidation state and its ability to form a variety of complexes with different ligands. Its reactivity and the types of reactions it undergoes make it a valuable compound for research in nuclear chemistry and related fields .
Eigenschaften
CAS-Nummer |
161280-01-9 |
|---|---|
Molekularformel |
Cl4Pu-4 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
plutonium;tetrachloride |
InChI |
InChI=1S/4ClH.Pu/h4*1H;/p-4 |
InChI-Schlüssel |
NNALTLJZLYPYIY-UHFFFAOYSA-J |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)




![(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one](/img/structure/B14284882.png)
![2,2'-[(2,4,6-Trimethyl-1,3-phenylene)bis(methyleneazanediyl)]di(ethan-1-ol)](/img/structure/B14284885.png)


